chemical structure of 1-isopropyl-1H-pyrazole-5-acetonitrile
chemical structure of 1-isopropyl-1H-pyrazole-5-acetonitrile
An In-depth Technical Guide to 1-isopropyl-1H-pyrazole-5-acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 1-isopropyl-1H-pyrazole-5-acetonitrile, a heterocyclic compound of interest in medicinal chemistry. We will explore its molecular structure, physicochemical properties, and the strategic importance of its constituent functional groups. A detailed, mechanistically justified synthetic protocol is proposed, based on established organometallic methodologies for pyrazole functionalization. Furthermore, this guide presents anticipated spectroscopic data for structural confirmation and discusses the molecule's chemical reactivity and potential as a scaffold in drug discovery programs. The content is grounded in authoritative scientific literature to ensure technical accuracy and provide field-proven insights for researchers in organic synthesis and drug development.
The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery
The pyrazole ring system, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties have established it as a "privileged scaffold," a framework that can bind to a wide range of biological targets with high affinity.[3] Pyrazole-containing compounds exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and anticonvulsant effects.[4][5][6]
The versatility of the pyrazole core stems from several key features:
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Aromaticity and Stability : The ring is aromatic and generally stable to metabolic degradation, particularly in comparison to other heterocycles like imidazole or oxazole, which can be susceptible to oxidative cleavage.[3]
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Hydrogen Bonding : The N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor. Substitution on one nitrogen, as in the target molecule, removes the donor capability but retains the acceptor site, allowing for tailored interactions with protein targets.[3]
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Synthetic Accessibility : A wide array of synthetic methods allows for the controlled and diverse substitution on all positions of the pyrazole ring, enabling fine-tuning of steric and electronic properties for structure-activity relationship (SAR) studies.[1]
Several FDA-approved drugs, such as the kinase inhibitors Crizotinib and Ruxolitinib, feature a pyrazole core, underscoring the scaffold's clinical and commercial significance in oncology and inflammation.[3][4] The compound 1-isopropyl-1H-pyrazole-5-acetonitrile incorporates this privileged scaffold, functionalized with groups that further enhance its potential as a valuable building block in drug design.
Molecular Profile of 1-isopropyl-1H-pyrazole-5-acetonitrile
The structure of 1-isopropyl-1H-pyrazole-5-acetonitrile is defined by three key components: the pyrazole core, an N1-linked isopropyl group, and a C5-linked acetonitrile moiety. Each contributes distinct properties that influence the molecule's overall behavior.
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N1-Isopropyl Group : This bulky alkyl group significantly increases the lipophilicity of the molecule compared to an N-H or N-methyl pyrazole. This can enhance membrane permeability and oral bioavailability. The steric hindrance provided by the isopropyl group can also influence the binding conformation and may shield the pyrazole ring from certain metabolic enzymes.
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C5-Acetonitrile Group : The acetonitrile moiety (-CH₂CN) is a versatile functional group in drug design. The nitrogen atom is a weak hydrogen bond acceptor. The nitrile group is relatively stable but can serve as a bioisosteric replacement for other groups like carbonyls or alkynes. Critically, it can also act as a synthetic handle for further chemical elaboration.[7]
Physicochemical and Computational Properties
| Property | Predicted/Estimated Value | Significance in Drug Discovery | Source |
| Molecular Formula | C₈H₁₁N₃ | Basic molecular identity | - |
| Molecular Weight | 149.19 g/mol | Governs diffusion and transport properties | [8] |
| LogP | ~1.53 | Indicates moderate lipophilicity, favorable for cell permeability | [8] |
| Topological Polar Surface Area (TPSA) | 41.61 Ų | Predicts transport properties; value suggests good cell permeability | [8] |
| Hydrogen Bond Donors | 0 | Influences solubility and target binding | [8] |
| Hydrogen Bond Acceptors | 3 | Influences solubility and target binding | [8] |
| Rotatable Bonds | 2 | Affects conformational flexibility and binding entropy | [8] |
Proposed Synthesis and Mechanistic Considerations
A direct, published synthesis for 1-isopropyl-1H-pyrazole-5-acetonitrile is not available. However, a robust and regioselective route can be proposed based on established methods for the C5-functionalization of N-substituted pyrazoles.[9] The key transformation is a directed metalation followed by electrophilic quenching.
Synthetic Workflow
The proposed two-step synthesis starts from the commercially available 1-isopropyl-1H-pyrazole.[10][11]
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1-isopropyl-1H-pyrazol-5-yllithium (Intermediate)
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To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1-isopropyl-1H-pyrazole (1.0 eq).
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Add anhydrous tetrahydrofuran (THF) to dissolve the starting material (approx. 0.2 M concentration).
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Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (n-BuLi, 1.1 eq, 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C.
-
After the addition is complete, stir the resulting solution at -78 °C for 1 hour.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. The formation of the lithiated intermediate is now complete.
Step 2: Synthesis of 1-isopropyl-1H-pyrazole-5-acetonitrile
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Cool the solution of 1-isopropyl-1H-pyrazol-5-yllithium back down to -78 °C.
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Add a solution of bromoacetonitrile (1.2 eq) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Rationale for Experimental Choices
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Directed Metalation : The N1-isopropyl group directs the deprotonation specifically to the C5 position. The C5 proton is the most acidic proton on the pyrazole ring due to the inductive effect of the adjacent sp² nitrogen atom (N1).
-
Reagents and Conditions : Anhydrous conditions and an inert atmosphere are critical due to the highly reactive, moisture-sensitive nature of the organolithium intermediate. The low temperature (-78 °C) is necessary to control the exothermicity of the lithiation and prevent side reactions.
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Electrophile : Bromoacetonitrile is chosen as an efficient electrophile for introducing the cyanomethyl group. The highly nucleophilic C5-lithiated pyrazole readily displaces the bromide in an Sₙ2 reaction.
Spectroscopic Characterization (Anticipated)
Confirmation of the structure would rely on standard spectroscopic methods. The following tables outline the predicted NMR signals based on the known effects of the substituents.[12][13]
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.50 | d | 1H | H4 | Pyrazole ring proton, downfield due to aromaticity, coupled to H3. |
| ~6.30 | d | 1H | H3 | Pyrazole ring proton, coupled to H4. |
| ~4.60 | sept | 1H | -CH(CH₃)₂ | Isopropyl methine proton, split by 6 methyl protons. |
| ~3.80 | s | 2H | -CH₂CN | Methylene protons adjacent to the nitrile group. |
| ~1.50 | d | 6H | -CH(CH₃)₂ | Isopropyl methyl protons, coupled to the methine proton. |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~141.0 | C4 | Aromatic pyrazole carbon. |
| ~130.0 | C3 | Aromatic pyrazole carbon. |
| ~128.0 | C5 | Aromatic pyrazole carbon, substituted. |
| ~117.0 | -CN | Nitrile carbon, characteristic chemical shift. |
| ~52.0 | -CH(CH₃)₂ | Isopropyl methine carbon. |
| ~22.5 | -CH(CH₃)₂ | Isopropyl methyl carbons. |
| ~15.0 | -CH₂CN | Methylene carbon. |
Chemical Reactivity and Synthetic Utility
1-isopropyl-1H-pyrazole-5-acetonitrile is not just a potential bioactive molecule but also a versatile synthetic intermediate.
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Nitrile Group Transformations : The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid or amide, respectively. It can also be reduced using reagents like lithium aluminum hydride (LiAlH₄) to yield the primary amine, 2-(1-isopropyl-1H-pyrazol-5-yl)ethan-1-amine. These transformations open pathways to a wide array of derivatives for SAR exploration.
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Pyrazole Ring Reactivity : The pyrazole ring itself can potentially undergo further functionalization, such as electrophilic aromatic substitution (e.g., halogenation) at the C4 position, although the conditions would need to be carefully optimized.
Potential Applications in Medicinal Chemistry
Given the extensive biological activities of pyrazole derivatives, this molecule represents a promising starting point for drug discovery.[14] The combination of the N1-isopropyl group (tuning lipophilicity) and the C5-acetonitrile (a polar/interactive group) is a common strategy in the design of kinase inhibitors.[3] The acetonitrile moiety can occupy pockets that accept hydrogen bonds, while the core scaffold provides a rigid platform for orienting other substituents towards key binding regions of an enzyme's active site. Potential therapeutic areas for derivatives could include oncology, immunology, and infectious diseases, aligning with the known activities of the pyrazole class.[15][16]
Safety and Handling
-
General : This compound should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Nitrile Hazard : Acetonitrile and related organic nitriles can be toxic.[7] They can be metabolized in vivo to release cyanide, which inhibits cellular respiration.[7] Avoid inhalation, ingestion, and skin contact. In case of fire, use dry chemical, CO₂, or foam extinguishers.
Conclusion
1-isopropyl-1H-pyrazole-5-acetonitrile is a well-defined chemical entity that merges the privileged pyrazole scaffold with functional groups designed to impart favorable drug-like properties. While specific biological data on this molecule is sparse, its structure is highly suggestive of potential applications in medicinal chemistry, particularly as a building block for more complex bioactive agents. The proposed synthesis is robust and based on reliable, well-documented chemical transformations. This guide provides a solid foundation of its chemical properties, synthesis, and potential utility, serving as a valuable resource for researchers aiming to leverage this and related structures in their drug discovery endeavors.
References
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